

# An In-depth Technical Guide to Sulfobromophthalein Sodium: Chemical Properties, Structure, and Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Sulfobromophthalein sodium*

Cat. No.: B7799163

[Get Quote](#)

## Abstract

**Sulfobromophthalein sodium** (BSP), a synthetic phthalein dye, has long been a cornerstone in the assessment of hepatobiliary function. Its unique chemical structure and consequent physicochemical properties dictate its biological behavior, making it an invaluable tool for both clinical diagnostics and preclinical drug development. This technical guide provides a comprehensive analysis of the chemical and structural properties of **sulfobromophthalein sodium**. It delves into its mechanism of hepatic clearance, its application in liver function tests, and its contemporary role as a probe substrate in drug transporter assays, which are critical in modern pharmacokinetics and drug-drug interaction studies. Detailed experimental protocols are provided to offer researchers and drug development professionals a practical framework for its application.

## Chemical Structure and Nomenclature

**Sulfobromophthalein sodium** is a brominated and sulfonated derivative of phenolphthalein. The core structure consists of a lactone ring derived from tetrabromophthalic anhydride, which is centrally connected to two phenol rings. Each phenol ring is further substituted with a sulfonic acid group. This complex, polyanionic structure is fundamental to its biological transport and interactions.

The definitive chemical identity of **sulfobromophthalein sodium** is provided by its IUPAC name and CAS registry number.[\[1\]](#)[\[2\]](#)

- IUPAC Name: disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate[\[1\]](#)
- CAS Number: 71-67-0[\[1\]](#)[\[2\]](#)
- Synonyms: Bromsulphthalein, Bromosulfophthalein, BSP, Disodium phenoltetrabromophthalein sulfonate.[\[1\]](#)[\[3\]](#)

The molecule exists as a disodium salt, enhancing its water solubility.

## Physicochemical Properties

The utility of **sulfobromophthalein sodium** is directly linked to its distinct physicochemical characteristics. It is a white, crystalline, odorless, and hygroscopic powder with a bitter taste.[\[3\]](#) [\[4\]](#) Its high water solubility is crucial for its administration as an intravenous diagnostic agent.

| Property            | Value / Description                                                                           | Source(s)                               |
|---------------------|-----------------------------------------------------------------------------------------------|-----------------------------------------|
| Molecular Formula   | C <sub>20</sub> H <sub>8</sub> Br <sub>4</sub> Na <sub>2</sub> O <sub>10</sub> S <sub>2</sub> | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molecular Weight    | 838.00 g/mol                                                                                  | <a href="#">[1]</a> <a href="#">[3]</a> |
| Appearance          | White to light gray crystalline powder                                                        | <a href="#">[4]</a> <a href="#">[5]</a> |
| Solubility          | Soluble in water (50 mg/mL);<br>Insoluble in alcohol and acetone.                             | <a href="#">[5]</a> <a href="#">[6]</a> |
| pKa                 | 8.5 (Exhibits proton-dependent quinoidal-phenolic tautomerism)                                |                                         |
| pH (1% solution)    | 4.0 - 5.5                                                                                     |                                         |
| UV λ <sub>max</sub> | ~580 nm in alkaline solution                                                                  | <a href="#">[7]</a>                     |

## Synthesis Overview

While detailed, proprietary synthesis protocols are not widely published, the general chemical pathway for producing **sulfobromophthalein sodium** is well-established.<sup>[3]</sup> The process involves three primary stages:

- Condensation: The synthesis begins with the acid-catalyzed condensation reaction between tetrabromophthalic anhydride and phenol. This forms the basic triphenylmethane-type structure.
- Sulfonation: The resulting intermediate is then sulfonated, typically using a strong sulfonating agent like oleum (fuming sulfuric acid). This step introduces the sulfonic acid ( $-\text{SO}_3\text{H}$ ) groups onto the phenol rings, which is critical for the molecule's high water solubility and its recognition by organic anion transporters.
- Salt Formation: Finally, the sulfonated product is neutralized with a sodium base, such as sodium hydroxide, to form the stable, water-soluble disodium salt.

## Mechanism of Action in Hepatobiliary Assessment

The use of **sulfobromophthalein sodium** as a liver function test is not based on any pharmacological effect, but on its precise and quantifiable route of elimination from the body, which is almost exclusively handled by the liver.<sup>[1]</sup>

Upon intravenous injection, the following sequence occurs:

- Plasma Binding: BSP rapidly and extensively binds to plasma proteins, primarily albumin.<sup>[1]</sup> This binding minimizes its glomerular filtration in the kidneys and confines its clearance to the hepatic system.
- Hepatic Uptake: The BSP-albumin complex circulates to the liver, where the BSP anion is selectively taken up from the sinusoidal blood into the hepatocytes. This uptake is an active transport process mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3.<sup>[4][5]</sup>
- Intracellular Conjugation: Inside the hepatocyte, BSP undergoes Phase II metabolism. It is conjugated with glutathione (GSH) in a reaction catalyzed by the enzyme glutathione S-

transferase (GST). This conjugation forms a more water-soluble and bulkier molecule, priming it for biliary excretion.

- **Biliary Excretion:** The BSP-glutathione conjugate is then actively transported from the hepatocyte into the bile canaliculi. This efflux is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent transporter located on the apical membrane of the hepatocyte.
- **Elimination:** The dye is excreted with the bile into the intestines and is eliminated in the feces.<sup>[1]</sup> Less than 5% of the injected dose is cleared by the kidneys, a value that may increase in cases of severe hepatic impairment.<sup>[1]</sup>

The rate of BSP clearance from the plasma is therefore dependent on hepatic blood flow, the functional capacity of OATP transporters for uptake, the efficiency of the glutathione conjugation system, and the activity of MRP2 for biliary excretion. A delay in its removal from the blood indicates a potential impairment in one or more of these hepatic functions.



[Click to download full resolution via product page](#)

Caption: Hepatic clearance pathway of **sulfobromophthalein sodium (BSP)**.

## Role in Drug Development: A Substrate for Transporter Assays

The well-characterized transport pathway of BSP makes it an ideal probe substrate for studying the function and inhibition of key drug transporters. Regulatory agencies like the FDA and EMA recommend testing investigational drugs for their potential to inhibit OATP1B1 and OATP1B3 due to the high risk of drug-drug interactions (DDIs).[8]

BSP is commonly used in in vitro assays with cell lines engineered to overexpress these transporters (e.g., HEK293-OATP1B1). By measuring the uptake of BSP in the presence and absence of a test compound, researchers can determine if their drug candidate is an inhibitor of these critical hepatic uptake pathways. Such inhibition can lead to elevated plasma concentrations of co-administered drugs that are OATP substrates (e.g., statins), potentially causing toxicity.

## Experimental Protocols

### Protocol: The Sulfobromophthalein (BSP) Retention Test for Liver Function

This protocol describes the classic clinical method for assessing hepatic function.

A. Principle A standard dose of BSP (5 mg per kg of body weight) is injected intravenously. The liver's capacity to clear the dye is assessed by measuring the percentage of dye remaining in the blood plasma after a specific time, typically 45 minutes. Elevated retention suggests impaired liver function.

#### B. Materials

- Sterile **sulfobromophthalein sodium** injection (50 mg/mL solution)
- Sterile saline
- Syringes and needles for injection and blood collection
- Heparinized blood collection tubes
- Centrifuge
- Spectrophotometer

- Cuvettes
- 0.1 N Sodium Hydroxide (NaOH)

#### C. Procedure

- Patient Preparation: The patient should be fasting to avoid lipemia, which can interfere with the colorimetric reading.
- Dosing: Accurately weigh the patient. Calculate the required dose of BSP using the formula:
  - $\text{Dose (mL)} = (5 \text{ mg/kg} * \text{Patient Weight in kg}) / 50 \text{ mg/mL}$
- Administration: Administer the calculated dose via slow intravenous injection over 1-2 minutes. Record the exact time of injection.
- Blood Sampling: After exactly 45 minutes from the time of injection, draw 5-10 mL of venous blood from the arm opposite to the injection site to prevent contamination.[\[1\]](#) Collect the sample in a heparinized tube.
- Sample Processing: Centrifuge the blood sample to separate the plasma.
- Colorimetric Analysis:
  - Prepare a blank by adding a small volume of patient plasma (from a pre-injection sample, if available) to 0.1 N NaOH.
  - Prepare the test sample by adding the same volume of the 45-minute plasma sample to 0.1 N NaOH. The alkali will turn the BSP in the plasma to a bluish-purple color.[\[3\]](#)
  - Measure the absorbance of the test sample against the blank at 580 nm using a spectrophotometer.
- Calculation: The concentration, and thus the percentage of retention, is determined by comparing the absorbance to a standard curve prepared with known concentrations of BSP. A retention of >5% at 45 minutes is generally considered abnormal.

## Protocol: In Vitro OATP1B3 Inhibition Assay

**A. Principle** This assay determines if a test compound inhibits the uptake of BSP by the OATP1B3 transporter. It uses a mammalian cell line overexpressing human OATP1B3 and compares it to a control (mock-transfected) cell line. A reduction in BSP uptake in the presence of the test compound indicates inhibition.

### B. Materials

- HEK293 cells stably transfected with OATP1B3 (and corresponding mock-transfected cells)
- Cell culture plates (e.g., 24-well)
- Standard cell culture medium and reagents
- Hanks' Balanced Salt Solution (HBSS) or similar assay buffer
- **Sulfonylphthalein sodium** (probe substrate)
- Test compound (potential inhibitor)
- Rifampicin or Cyclosporine A (positive control inhibitor)
- Cell lysis buffer
- Spectrophotometer or plate reader

### C. Procedure

- **Cell Seeding:** Seed the OATP1B3-expressing cells and mock cells into 24-well plates at an appropriate density and allow them to form a confluent monolayer (typically 48 hours).
- **Preparation of Solutions:** Prepare solutions of BSP (e.g., at its  $K_m$  concentration for OATP1B3), the test compound (at various concentrations), and the positive control inhibitor in HBSS.
- **Assay Execution:**
  - Wash the cell monolayers twice with pre-warmed HBSS.

- Pre-incubate the cells for 10 minutes with HBSS containing either the test compound, positive control, or vehicle (as a negative control).
- Initiate the uptake by adding the BSP solution (also containing the respective inhibitor or vehicle) to each well.
- Incubate for a short, defined period (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
- Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
- Quantification:
  - Lyse the cells in each well using a suitable lysis buffer.
  - Transfer the lysate to a microplate.
  - Measure the intracellular concentration of BSP colorimetrically after alkalization with NaOH.
- Data Analysis:
  - Subtract the BSP uptake in mock cells (passive diffusion) from the uptake in OATP1B3-expressing cells to determine the transporter-mediated uptake.
  - Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  - Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro OATP1B3 inhibition assay using BSP.

## Safety, Handling, and Storage

As a chemical reagent, **sulfobromophthalein sodium** requires careful handling in a laboratory setting.

- Safety: May cause respiratory tract, skin, and eye irritation. There is a risk of sensitization upon inhalation or skin contact. It is harmful if swallowed. A complete medical history should be obtained before administration to patients, with extreme caution in those with a history of allergies or asthma.[\[1\]](#)
- Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture.[\[3\]](#)[\[4\]](#) Solutions should be stored in a warm place to prevent crystallization.[\[1\]](#)

## Conclusion

**Sulfobromophthalein sodium** remains a compound of significant scientific interest. Its well-defined chemical structure and resulting physicochemical properties have enabled its long-standing use as a reliable indicator of liver function. In the modern era of drug development, its role has evolved. It now serves as a critical tool for investigating drug-transporter interactions, providing essential data for predicting and understanding pharmacokinetic-based drug-drug interactions. The technical information and protocols outlined in this guide are intended to support researchers and scientists in the effective and safe application of this versatile molecule.

## References

- PubChem. (n.d.). **Sulfobromophthalein Sodium**. National Center for Biotechnology Information.
- LookChem. (n.d.). Cas 123359-42-2, **Sulfobromophthalein sodium**.
- BiolVT. (n.d.). OATP1B3 Transporter Assay.
- Japanese Pharmacopoeia. (n.d.). **Sulfobromophthalein Sodium**.
- DrugFuture. (n.d.). **Sulfobromophthalein Sodium**.
- Frontiers in Pharmacology. (2022). Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3.

- MP Biomedicals. (n.d.). **Sulfobromophthalein Sodium** Salt Hydrate.
- Saki Izumi, et al. (2013). Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17 $\beta$ -glucuronide, estrone-3-sulfate, and sulfobromophthalein. *Drug Metabolism and Disposition*.
- YouTube. (2020). Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test).
- Pediatrics. (1952). **SULFOBROMOPHTHALEIN SODIUM EXCRETION TEST AS A MEASURE OF LIVER FUNCTION IN PREMATURE INFANTS.**
- Journal of Clinical Investigation. (1960). Conjugation of **sulfobromophthalein sodium** with glutathione in thioether linkage by the rat.
- Journal of Clinical Investigation. (1961). A LIVER ENZYME THAT CONJUGATES **SULFOBROMOPHTHALEIN SODIUM WITH GLUTATHIONE**.
- Japanese Pharmacopoeia, Official Monographs. (n.d.). **Sulfobromophthalein Sodium** Injection.
- Chemsoc. (n.d.). Sulfobromophthalein disodium salt.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Sulfobromophthalein Sodium | C<sub>20</sub>H<sub>8</sub>Br<sub>4</sub>Na<sub>2</sub>O<sub>10</sub>S<sub>2</sub> | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Sulfobromophthalein Sodium [drugfuture.com]
- 4. lookchem.com [lookchem.com]
- 5. 碘溴酞 二钠盐 水合物 used to study hepatocyte transport functions | Sigma-Aldrich [sigmaaldrich.com]
- 6. mpbio.com [mpbio.com]
- 7. clinicallabs.com.au [clinicallabs.com.au]
- 8. bioivt.com [bioivt.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Sulfobromophthalein Sodium: Chemical Properties, Structure, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7799163#sulfobromophthalein-sodium-chemical-properties-and-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)